molecular formula C7H7ClN4 B11908541 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-52-4

7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Numéro de catalogue: B11908541
Numéro CAS: 923282-52-4
Poids moléculaire: 182.61 g/mol
Clé InChI: MGVBZJVFTKICOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. The molecule is substituted with a chlorine atom at the 7-position and an ethyl group at the 2-position of the pyrazole ring. These compounds are often synthesized via alkylation or nucleophilic substitution reactions, as demonstrated in the synthesis of analogs such as 1-(2-hydroxyethyl)- and 2-(2-hydroxyethyl)-substituted derivatives .

Propriétés

Numéro CAS

923282-52-4

Formule moléculaire

C7H7ClN4

Poids moléculaire

182.61 g/mol

Nom IUPAC

7-chloro-2-ethylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-2-12-3-5-6(11-12)7(8)10-4-9-5/h3-4H,2H2,1H3

Clé InChI

MGVBZJVFTKICOB-UHFFFAOYSA-N

SMILES canonique

CCN1C=C2C(=N1)C(=NC=N2)Cl

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 7-chloro-2-éthyl-2H-pyrazolo[4,3-d]pyrimidine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du 3-amino-4-chloropyrazole avec l'acétoacétate d'éthyle en milieu acide, suivie d'une cyclisation pour former la structure pyrazolopyrimidinique souhaitée . La réaction est généralement réalisée dans un solvant tel que l'éthanol, avec l'ajout d'une quantité catalytique d'acide pour faciliter le processus de cyclisation.

Méthodes de production industrielle : En milieu industriel, la production de la 7-chloro-2-éthyl-2H-pyrazolo[4,3-d]pyrimidine peut être mise à l'échelle en optimisant les conditions de réaction. Cela comprend le contrôle de la température, du temps de réaction et de la concentration des réactifs afin de maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles under mild conditions.

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux (1–3 h)7-Hydrazinyl-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine42–55%
Sodium thiophenoxideDMF, K₂CO₃, 25°C (8 h)7-(Phenylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine63%
PiperidineEthanol, reflux (3–5 h)7-Piperidinyl-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine53–89%

These reactions typically proceed via an SNAr mechanism, with the electron-deficient pyrimidine ring enhancing the chloro group's leaving ability . The ethyl group at position 2 minimally affects reactivity due to its remote location.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles through intramolecular cyclization:

Example : Reaction with carbon disulfide in pyridine yields thioxo-pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivatives (89% yield) . This transformation involves:

  • Thiolation at position 7.

  • Cyclization via the hydrazine group to form a triazolo ring .

Similar reactions with diketones (e.g., acetylacetone) produce pyrazol-1-yl derivatives (e.g., 13a–c in Scheme 3 of ), highlighting its versatility in constructing polycyclic systems.

Oxidation and Reduction

While direct data on this specific compound is limited, analogous pyrazolo[4,3-d]pyrimidines exhibit:

  • Oxidation : Formation of N-oxides at the pyrimidine nitrogen under mild oxidizing conditions (e.g., H₂O₂/AcOH).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a dihydro derivative, preserving the pyrazole moiety .

Electrophilic Substitution

The electron-rich pyrazole ring facilitates electrophilic attacks:

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group at position 3 of the pyrazole ring (yields: 52–70%) .

  • Nitration : Directed by the ethyl group, nitration occurs at position 5 or 6, though regioselectivity requires further validation .

Cross-Coupling Reactions

Though understudied, the chloro group may participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Theoretical coupling with aryl boronic acids could yield biaryl derivatives, expanding π-conjugation for optoelectronic applications .

Key Mechanistic Insights

  • Nucleophilic substitution is favored at position 7 due to the pyrimidine ring's electron deficiency .

  • Cyclization reactions rely on the bifunctional nature of intermediates (e.g., hydrazine derivatives), enabling simultaneous nucleophilic and electrophilic attacks .

Applications De Recherche Scientifique

Anticancer Properties

The compound has shown significant promise as an anticancer agent through its inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for disrupting the cell cycle in cancer cells, leading to apoptosis and reduced cell proliferation.

Case Studies and Findings

A summary of key studies evaluating the anticancer effects of this compound is presented below:

StudyCell LineIC50 (µM)Mechanism of Action
Bouabdallah et al. (2022)Hep-23.25Induction of apoptosis
Cankara et al. (2022)HCT-1161.1Cell cycle arrest at SubG1/G1 phase
Kumar et al. (2022)MCF-70.39 ± 0.06Inhibition of CDK2 and EGFR pathways
Liu et al. (2022)A54936.12Induction of apoptosis and inhibition of cell growth
Bai et al. (2022)HCT-116Not specifiedAntitumor potential through novel derivatives

These studies indicate that the compound can induce apoptosis and inhibit growth in various cancer cell lines, demonstrating its potential as a therapeutic agent.

In addition to its anticancer properties, research indicates that 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine may have broader biological activity:

Inhibition of Other Kinases

The compound has been studied for its inhibitory effects on other kinases involved in cancer progression:

  • EGFR-TK Inhibitors : New derivatives based on this compound have been synthesized to target epidermal growth factor receptor tyrosine kinases, which are critical in various cancers .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reactions with various reagents under controlled conditions to ensure high yield and purity. This compound serves as an intermediate for synthesizing more complex organic molecules.

Synthesis Overview

Common synthetic routes include:

  • Reaction with ethylene dibromide followed by treatment with hydrogen chloride in dichloromethane.

This compound's derivatives are being explored for their potential use in developing new pharmaceuticals targeting cancer and other diseases.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison:

7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine ():

  • Substituents: Methyl groups at 1-, 3-, and 5-positions; chlorine at 7-position.
  • Molecular Weight: 196.64 g/mol.
  • Key Difference: Methyl substituents at the 1-position (vs. ethyl at 2-position in the target compound) likely reduce steric hindrance but decrease lipophilicity compared to the ethyl group.

2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ():

  • Substituents: Complex triazolo-pyrimidine core with chlorinated pyrazole and phenyl groups.
  • Molecular Weight: 392.85 g/mol.
  • Key Difference: Extended aromaticity and bulkier substituents may enhance binding to protein targets but reduce solubility.

7-n-Hexylamino-3-methylpyrazolo[4,3-d]pyrimidine (): Substituents: n-Hexylamino at 7-position; methyl at 3-position. Biological Role: Exhibits anticytokinin activity in plant growth regulation. Key Difference: The amino group at 7-position (vs.

Physicochemical Properties

Table 1: Comparative Physicochemical Parameters

Compound log P (Predicted) Dipole Moment (D) HOMO-LUMO Gap (kcal/mol) Key Reference
This compound* ~1.8 (estimated) ~4.5–6.0 ~1.4–1.5 Extrapolated
7-Chloro-1,3,5-trimethyl derivative 1.2–1.5 3.1–8.4 1.437
7-n-Hexylamino-3-methyl derivative 2.5–3.0 5.8–6.5 1.437

*Estimated based on substituent contributions: Ethyl group increases log P compared to methyl analogs.

  • Dipole Moments : N-2-substituted derivatives (e.g., ethyl at 2-position) exhibit dipole moments parallel to the pyrazole-triazine plane, influencing binding interactions .
  • HOMO-LUMO Gaps : All studied pyrazolo[4,3-d]pyrimidines show narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting similar chemical reactivity and stability in physiological conditions .

Activité Biologique

7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound is characterized by its unique structural features, which include a chlorine atom at the 7-position and an ethyl group at the 2-position. Its molecular formula is C7H7ClN4, with a molecular weight of approximately 188.6 g/mol .

CDK Inhibition

Research has highlighted the compound's role as a CDK inhibitor, which is crucial for cancer therapy. CDK inhibitors can halt cell cycle progression in cancer cells, making them valuable in oncology. Studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Cancer Cell Line IC50 Value (nM)
MCF-7< 100
HCT-116< 100

Molecular docking studies have shown that this compound can effectively bind to the active sites of proteins involved in cell cycle regulation. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues, which are critical for its inhibitory activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved via several methods involving nucleophilic substitutions and cyclization reactions. Its derivatives may serve as scaffolds for designing novel therapeutic agents targeting various diseases beyond cancer .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structure Type Notable Activity Unique Features
7-Methyl-2H-pyrazolo[4,3-d]pyrimidinePyrazolo[4,3-d]pyrimidineCDK inhibitionMethyl group enhances lipophilicity
5-Methylpyrazolo[4,3-d]pyrimidinePyrazolo[4,3-d]pyrimidineAnticancer activitySubstituent at the 5-position alters potency
1-(3-Aminobenzisoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneBicyclic structureFactor Xa inhibitionContains an aminobenzisoxazole moiety

These comparisons illustrate how variations in substituents on the pyrazolo[4,3-d]pyrimidine scaffold affect biological activity and selectivity against specific targets.

Case Studies

Several studies have been conducted to evaluate the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • In vitro Studies on Cancer Cell Lines : A study assessed various derivatives against MCF-7 and HCT-116 cell lines. The results indicated that specific modifications to the pyrazolo structure significantly enhanced cytotoxicity .
  • Molecular Docking Simulations : Research utilized molecular docking to predict the binding affinity of this compound to CDK proteins. The findings suggest that structural modifications could optimize binding interactions and improve therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine and its derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions under controlled conditions. For example, derivatives of pyrazolo[4,3-d]pyrimidine scaffolds are synthesized by heating precursors (e.g., aminopyrazoles and carbonyl compounds) in sealed tubes at 110–130°C for 15 minutes to 2 hours, yielding products with moderate to high purity (38–70% yields) . Solvents like DMF or dichloromethane are often used, and purification is achieved via recrystallization (e.g., using MeNO₂ or EtOH/H₂O mixtures) or preparative TLC .

Q. How is structural characterization performed for this compound?

  • Methodology : Key techniques include:

  • Melting Point Analysis : Determines purity (e.g., derivatives exhibit melting points between 216–296°C depending on substituents) .
  • ¹H NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm, NH₂ groups at δ 5.5–6.2 ppm) .
  • Elemental Analysis : Confirms C, H, N content (e.g., deviations <0.4% from theoretical values) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Methodology : Anhydrous conditions (e.g., nitrogen atmosphere) and polar aprotic solvents (e.g., DMF, DMSO) are essential for intermediates sensitive to hydrolysis. For example, BBr₃-mediated demethylation of methoxy-substituted derivatives requires strict moisture-free protocols in dichloromethane at 0°C .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing halogenated pyrazolo[4,3-d]pyrimidine derivatives?

  • Methodology :

  • Parameter Screening : Adjust reaction time and temperature (e.g., increasing time from 15 minutes to 2 hours improved yields from 38% to 70% in some cases) .
  • Catalyst Use : Explore Lewis acids (e.g., K₂CO₃) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves yields compared to conventional heating .

Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. inactivity) be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2-ethyl vs. 2-methoxy groups) on target binding .
  • Computational Docking : Use tools like AutoDock to model interactions with kinase active sites (e.g., EGFR, VEGFR2) and validate with in vitro kinase assays .
  • Orthogonal Assays : Confirm activity via cellular proliferation assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. What computational methods predict the biological targets of this compound?

  • Methodology :

  • Pharmacophore Modeling : Identifies key functional groups (e.g., chloro and ethyl moieties) critical for kinase inhibition .
  • Machine Learning : Train models on databases like ChEMBL to predict binding affinities for kinases or other targets .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose synthetic routes for analogs with enhanced selectivity .

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